1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at the 4-position with a benzodiazole moiety linked via a 3-propyl chain to a 2-methoxyphenoxy group. The 1-position is occupied by a 4-chlorophenyl group, contributing electron-withdrawing effects.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-33-24-9-4-5-10-25(24)34-16-6-15-30-23-8-3-2-7-22(23)29-27(30)19-17-26(32)31(18-19)21-13-11-20(28)12-14-21/h2-5,7-14,19H,6,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWINUEAWVWBZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolidin-2-one moiety and the chlorophenyl group. Common reagents used in these reactions include various chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H
Biological Activity
The compound 1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS Number: 1018163-73-9) is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 492.0 g/mol. The structural complexity includes a chlorophenyl group, a benzodiazole moiety, and a pyrrolidine ring, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : The compound has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial for treating conditions like Alzheimer's disease and certain infections .
- Anticancer Potential : Compounds with similar structural motifs have been associated with anticancer properties, suggesting potential applications in cancer therapy .
The mechanisms underlying the biological activities of this compound can be attributed to its interaction with specific biological targets:
- Binding Affinity : Docking studies indicate that the compound binds effectively to various protein targets, influencing enzyme activity and bacterial growth .
- Inhibition of Enzymatic Pathways : By inhibiting AChE, the compound may enhance cholinergic neurotransmission, which is beneficial in neurodegenerative diseases .
- Antimicrobial Mechanism : The antibacterial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Case Studies
Several studies have evaluated the biological activity of related compounds. For instance:
- A study synthesized various piperidine derivatives and assessed their antibacterial properties, revealing that compounds with similar structures exhibited strong activity against multiple bacterial strains .
- Another research focused on the pharmacological behavior of sulfamoyl functionalities in compounds similar to the target molecule, highlighting their importance in antibacterial and anticancer applications .
Data Table of Biological Activities
| Activity Type | Test Organisms / Targets | Observed Activity |
|---|---|---|
| Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to strong |
| E. coli, Staphylococcus aureus | Weak to moderate | |
| Enzyme Inhibition | Acetylcholinesterase | Significant inhibition |
| Urease | Strong inhibition | |
| Anticancer Potential | Various cancer cell lines | Promising results |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and theoretical electronic differences between the target compound and analogs from the evidence:
Theoretical η (Hardness):
- Target Compound: Moderate hardness due to electron-withdrawing 4-chlorophenyl and benzodiazole groups, balancing the electron-donating methoxy group.
- Compound (): Higher η from the strongly electron-withdrawing CF₃ group .
- 3FP (): Lower η due to conjugation and diazenyl group, increasing polarizability .
Functional Implications
- Aromatic Substituents: The 2-methoxyphenoxy group in the target compound offers less steric hindrance than the 4-methylbenzoyl group in Compound 29 (), possibly favoring pharmacokinetic properties .
- Electronic Effects: The benzodiazole in the target compound likely increases metabolic stability versus pyrazole () or diazenyl () groups, which are prone to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
